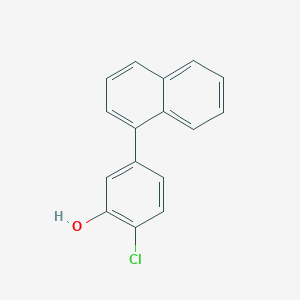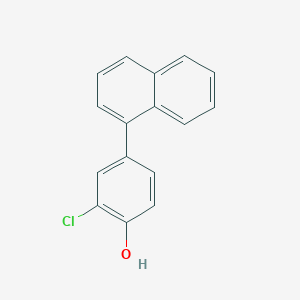
2-Chloro-5-(naphthalen-1-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(naphthalen-1-yl)phenol, 95% (2C5N) is a white crystalline solid that is widely used in scientific research. It is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. 2C5N has a wide range of applications in biochemistry and physiology, and its ability to form complexes with other molecules makes it a useful tool in the laboratory.
Mecanismo De Acción
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to form complexes with other molecules, including proteins, nucleic acids, and carbohydrates. These complexes can be used to study the mechanism of action of various compounds. For example, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the mechanism of action of various drugs, including antibiotics, antifungals, and antivirals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, including hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases and DNA polymerases. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the replication of viruses. Furthermore, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. However, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be toxic in high concentrations, and it should be handled with care in the laboratory.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. These include the development of new synthesis methods for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%, the study of 2-Chloro-5-(naphthalen-1-yl)phenol, 95%'s mechanism of action, the study of its biochemical and physiological effects, and the development of new compounds and applications for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% could be used in the development of new drugs and therapies, as well as in the development of new materials and technologies.
Métodos De Síntesis
2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 2-chloro-5-nitrophenol with naphthalene-1-sulfonic acid in the presence of a base. This reaction produces 2-Chloro-5-(naphthalen-1-yl)phenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 2-chloro-5-nitrophenol with naphthalene-1-thiol in the presence of a base, the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-sulfonic acid in the presence of a base, and the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-thiol in the presence of a base.
Aplicaciones Científicas De Investigación
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a ligand in coordination chemistry. 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can also be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of various drugs.
Propiedades
IUPAC Name |
2-chloro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-9-8-12(10-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZQJZBUCIFWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(naphthalen-1-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)
